

A Comparative Guide to the Biological Activities of Ziyuglycoside I and Ziyuglycoside II

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Compound of Interest

Compound Name: Ziyuglycoside I

Cat. No.: B568928

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For Researchers, Scientists, and Drug Development Professionals

Ziyuglycoside I and **Ziyuglycoside II** are two major triterpenoid saponins isolated from the medicinal plant *Sanguisorba officinalis* L. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of their known biological effects, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Overview of Biological Activities

Ziyuglycoside I and **Ziyuglycoside II**, while structurally similar, exhibit distinct and sometimes overlapping biological activities. **Ziyuglycoside I** is particularly noted for its anti-wrinkle and osteogenic properties, while **Ziyuglycoside II** has been more extensively studied for its anticancer and immunomodulatory effects. Notably, **Ziyuglycoside II** is also a metabolite of **Ziyuglycoside I**.^{[1][2]} A study on their pharmacokinetics in rats revealed that **Ziyuglycoside II** has a higher oral bioavailability (4.6%) compared to **Ziyuglycoside I** (2.6%).^{[3][4]}

Anticancer Activity

Both **Ziyuglycoside I** and **Ziyuglycoside II** have demonstrated significant anticancer properties against various cancer cell lines. However, their mechanisms of action and the specific cancer types they target appear to differ.

Ziyuglycoside I

Ziyuglycoside I has shown efficacy against cervical and breast cancer cells. In cervical cancer, it has been found to inhibit cell proliferation and migration, block cell cycle progression, and induce apoptosis.[5] In vivo studies using a nude mouse transplantation model with HeLa cells showed that **Ziyuglycoside I** significantly inhibited tumor growth.[5] The underlying mechanism is believed to be the regulation of the MAPK signaling pathway.[5] In triple-negative breast cancer (TNBC) cells (MDA-MB-231), **Ziyuglycoside I** induces G2/M phase cell cycle arrest and apoptosis through both intrinsic (mitochondrial-initiated) and extrinsic (Fas/FasL-initiated) pathways, which are likely mediated by p53.[6][7]

Ziyuglycoside II

Ziyuglycoside II has a broader reported spectrum of anticancer activity, with demonstrated effects against breast, colorectal, and various other digestive system cancers, as well as osteosarcoma.[1][8][9] In human breast carcinoma cells (MDA-MB-435), it inhibits growth by inducing cell cycle arrest at the G0/G1 and S phases and promoting apoptosis via a mitochondria-dependent pathway, which is associated with an increase in reactive oxygen species (ROS).[10][11] In MCF-7 and MDA-MB-231 breast cancer cells, **Ziyuglycoside II** induces G2/M phase arrest and apoptosis through a ROS-dependent JNK activation pathway.[12] For colorectal cancer cells, it has been shown to trigger both apoptosis and autophagy.[1] Furthermore, in human colon cancer cells, it can induce both caspase-dependent and caspase-independent apoptosis.[2] In osteosarcoma cells, **Ziyuglycoside II** induces G0/G1 cell cycle arrest and apoptosis by upregulating ESRRG and activating p53-mediated signaling pathways.[13]

Quantitative Comparison of Anticancer Activity

Compound	Cell Line	Cancer Type	IC50 Value	Reference
Ziyuglycoside I	MDA-MB-231	Triple-Negative Breast Cancer	13.96 μ M (24h)	[7]
Ziyuglycoside II	MDA-MB-435	Breast Carcinoma	5.92 μ M (24h)	[10]

Anti-inflammatory and Immunomodulatory Activity

Both compounds are known to possess anti-inflammatory properties, a traditional use of *Sanguisorba officinalis*.

Ziyuglycoside I

While general anti-inflammatory activity is attributed to **Ziyuglycoside I**, specific mechanistic studies directly comparing it to **Ziyuglycoside II** are limited.

Ziyuglycoside II

Ziyuglycoside II has demonstrated anti-inflammatory and antioxidant properties and has been shown to attenuate systemic inflammation in a mouse model of osteoporosis.[14] A significant finding is its identification as a small-molecule agonist of the stimulator of interferon genes (STING), highlighting its potential in immuno-oncology and for treating infectious diseases.[15] It potently stimulates the IRF/IFN and NF-κB pathways.[15]

Dermatological and Anti-aging Effects

Ziyuglycoside I has been more extensively researched for its beneficial effects on the skin.

Ziyuglycoside I

It is recognized for its anti-wrinkle activity, which is attributed to its ability to increase the expression of type I collagen in a dose-dependent manner (up to 71.3% at 50 μM) and inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen.[16]

Osteogenic and Anti-osteoporotic Activity

Both compounds have shown potential in bone health, albeit through different investigated mechanisms.

Ziyuglycoside I

Ziyuglycoside I promotes the differentiation and mineralization of pre-osteoblasts by upregulating the RUNX2 transcription factor through the ERK1/2 signaling pathway.[17]

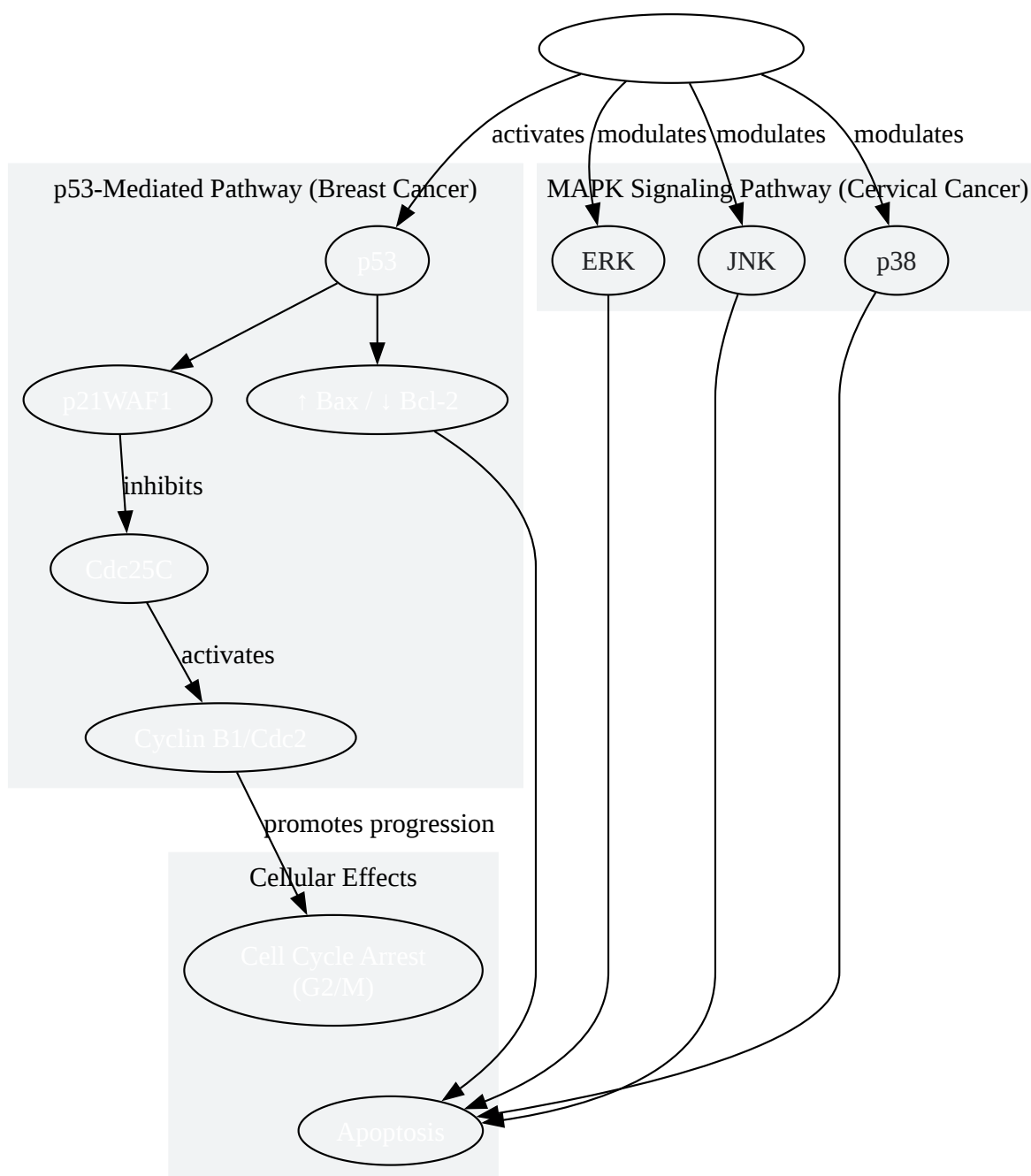
Ziyuglycoside II

Ziyuglycoside II has been shown to alleviate bone loss in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis. Its mechanism involves attenuating inflammatory responses and regulating gut microbiota.[\[14\]](#)

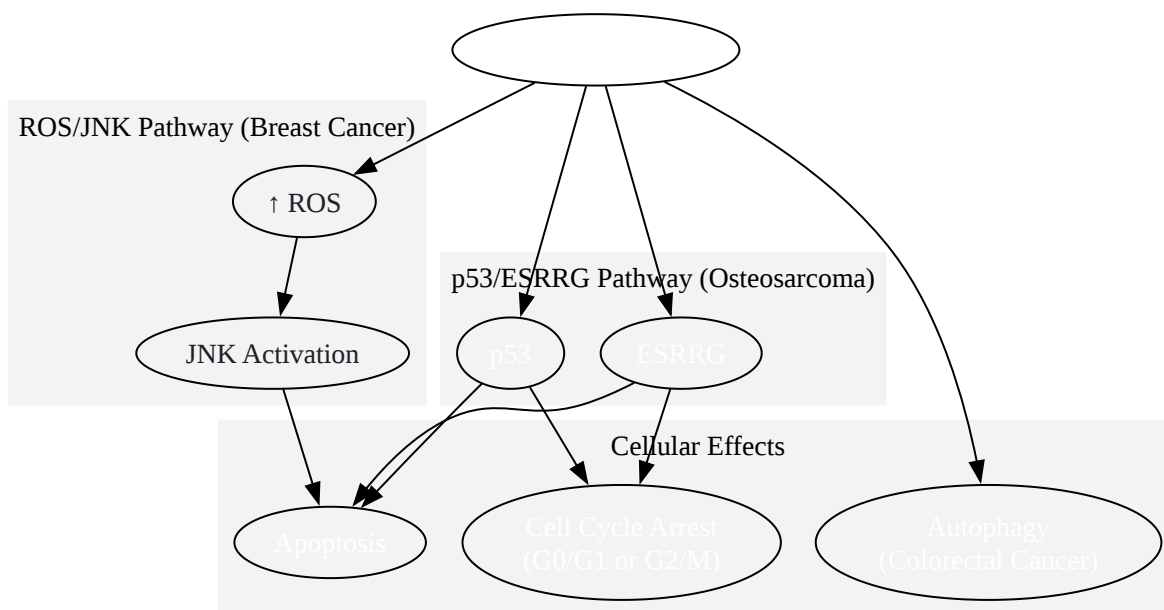
Other Biological Activities

A study comparing the anti-diabetic and hepato-renal protective effects found that a chemically modified derivative, **ziyuglycoside II** methyl ester, exhibited stronger anti-diabetic activity than the original **Ziyuglycoside I** in a type 2 diabetes mouse model.[\[18\]](#)

Signaling Pathways



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Experimental Protocols

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of **Ziyuglycoside I** or **Ziyuglycoside II** for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

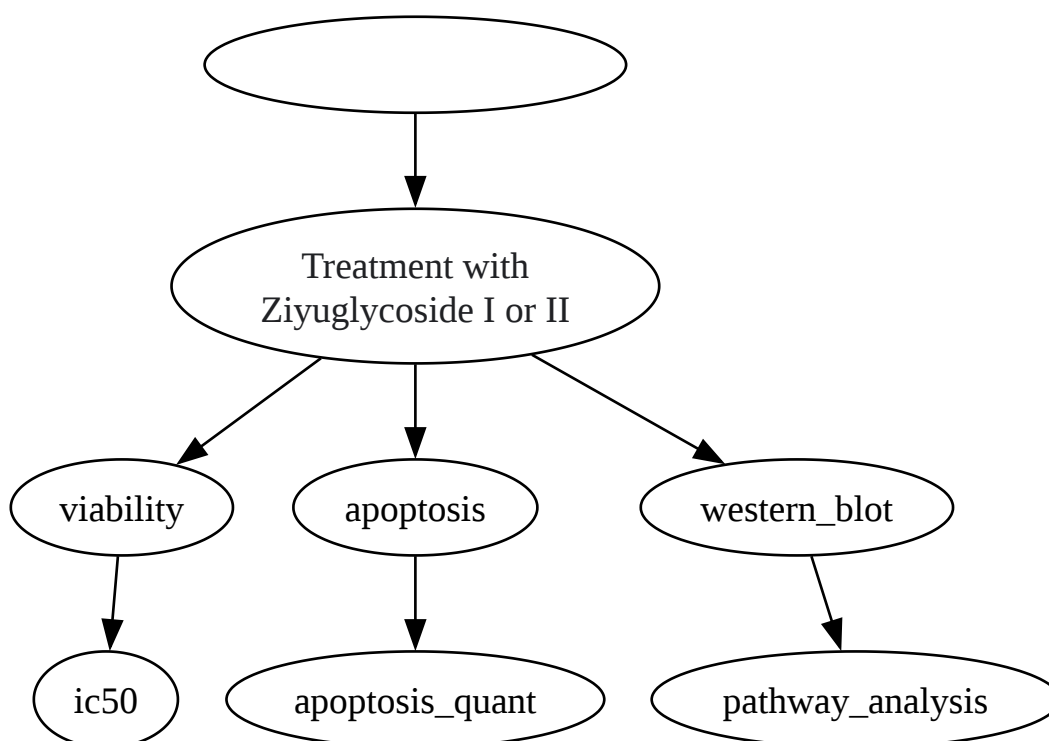
Apoptosis Assay (Annexin V-FITC/PI Staining)

- **Cell Treatment:** Cells are treated with different concentrations of **Ziyuglycoside I** or **Ziyuglycoside II** for a designated time.
- **Cell Harvesting:** Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
- **Staining:** Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

- **Protein Extraction:** Following treatment with **Ziyuglycoside I** or II, cells are lysed to extract total protein.
- **Protein Quantification:** The protein concentration is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspases, MAPK family proteins) overnight at 4°C.

- Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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Conclusion

Ziyuglycoside I and **Ziyuglycoside II** are promising natural compounds with a range of therapeutic potentials. While **Ziyuglycoside I** shows significant promise in dermatology and bone regeneration, **Ziyuglycoside II** exhibits a broader and potent anticancer and immunomodulatory profile. The direct comparative data is still emerging, and further side-by-side studies are warranted to fully elucidate their relative potencies and therapeutic advantages for specific conditions. The information presented in this guide serves as a valuable resource for researchers to inform future studies and drug development efforts centered on these two fascinating molecules.

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